molecular formula C19H21N5O2 B2879552 N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-63-1

N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2879552
CAS RN: 483993-63-1
M. Wt: 351.41
InChI Key: DGYKVRZAZLCJDU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMTZ, is a tetrazole-containing compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTZ has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

Dual Inhibitor of Cyclooxygenase and 5-Lipoxygenase Activities

Tepoxalin, a related compound with a similar structural motif, was identified as an orally active anti-inflammatory agent that inhibits both cyclooxygenase and 5-lipoxygenase activities. This dual inhibition mechanism was explored through toxicity evaluation studies in rats and dogs, highlighting its potential for anti-inflammatory therapy with a favorable gastrointestinal profile. This study suggests the compound's utility in developing new anti-inflammatory drugs with reduced side effects (Knight et al., 1996).

Photodynamic Therapy for Cancer Treatment

A zinc phthalocyanine derivative, structurally related to the compound , was synthesized and characterized for its potential in photodynamic therapy (PDT). The study focused on its spectroscopic, photophysical, and photochemical properties, revealing high singlet oxygen quantum yield and good fluorescence properties, making it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cell Growth and Drug Sensitivity Assays

The compound's structural core, featuring a tetrazolium group, is instrumental in developing assays for evaluating cell growth and drug sensitivity. The MTT assay, which utilizes tetrazolium salts, is widely used for these purposes. A study demonstrated the assay's application in chemosensitivity testing, showcasing its versatility in pharmacological research (Pieters, Huismans, Leyva, & Veerman, 1988).

Novel Glucocorticoid Receptor Modulators

Research into dimethyl-diphenyl-propanamide derivatives, which share a similar structural framework with the compound , revealed their potential as novel glucocorticoid receptor modulators. These compounds demonstrated good agonist activity in GR-mediated transrepression assays with reduced activity in transactivation assays, suggesting their potential for anti-inflammatory applications with diminished side effects (Yang et al., 2010).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-8-9-15(10-13(12)2)20-19(25)16(18-21-23-24-22-18)11-14-6-4-5-7-17(14)26-3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKVRZAZLCJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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